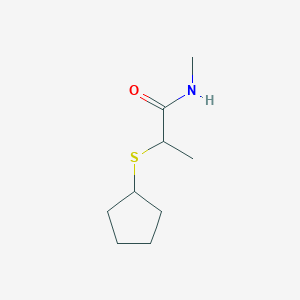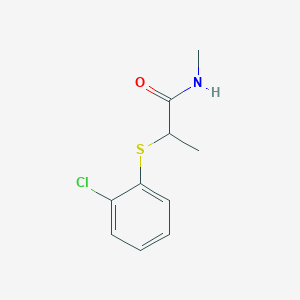
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.
Mechanism of Action
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide targets the SYK pathway, which is involved in B-cell receptor signaling. SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding to antigen, the B-cell receptor activates SYK, which in turn activates downstream signaling pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide inhibits SYK activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical and Physiological Effects:
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to inhibit the activation of pro-survival pathways, such as AKT and ERK, in B-cell malignancies. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and decreased levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and stability. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of the SYK pathway in B-cell malignancies. However, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has limitations as well. It is a specific inhibitor of SYK and may not be effective in tumors that do not rely on the SYK pathway for survival. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for the development and use of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. One area of focus is the identification of biomarkers that can predict response to N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. This could help to identify patients who are most likely to benefit from N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide therapy. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. Finally, there is interest in exploring the potential of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide in other disease areas, such as autoimmune disorders, where the SYK pathway is also involved.
Synthesis Methods
The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction of 4-methylpiperidine with tert-butyl bromoacetate to form N-tert-butyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to form N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been optimized to achieve high yields and purity, making it a viable candidate for further development.
Scientific Research Applications
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling and downstream pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to synergize with other therapies, such as venetoclax and rituximab, in preclinical models.
properties
IUPAC Name |
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10-6-8-15(9-7-10)11(2)12(16)14-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPNQSKUFWTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)

![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)


